Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-
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Overview
Description
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is a complex organic compound that features a unique combination of functional groups, including an acetamide, a chloro group, a thienyl ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the thienyl group and the chloroacetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated acetamide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the isoxazole and thienyl rings can facilitate binding to target proteins, while the chloro group can participate in covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-
- Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]-
Uniqueness
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is unique due to the presence of both the isoxazole and thienyl rings, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
37853-07-9 |
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Molecular Formula |
C9H7ClN2O2S |
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-chloro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-5-8(13)11-9-4-6(12-14-9)7-2-1-3-15-7/h1-4H,5H2,(H,11,13) |
InChI Key |
WBEIEJAUBKNVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)CCl |
Origin of Product |
United States |
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